Ortho-Methoxy vs. Para-Methoxy Substitution on the Phenylpiperazine Ring Alters Lipophilicity and Predicted Receptor Docking
The ortho-methoxy substitution on the phenylpiperazine ring of CAS 897611-24-4 introduces steric and electronic effects distinct from the para-methoxy regioisomer (CAS 897610-72-9). In the broader arylpiperazine sulfonamide series, ortho-methoxyphenylpiperazine (o-OMe-PhP) derivatives exhibit divergent 5-HT₇ and D₂ receptor affinities compared to para-substituted analogs, with sulfonamide benzyl derivatives bearing the o-OMe-PhP motif achieving 5-HT₇ Kᵢ values of 8–85 nM and D₂ Kᵢ values below 100 nM in 16 of 24 tested compounds [1]. While these exact Kᵢ values were measured on sulfonamide-benzyl congeners rather than the sulfonylethyl-4-nitrobenzamide scaffold itself, the ortho-methoxy pharmacophore contribution to receptor recognition is a class-level property [1]. No published head-to-head binding data exist comparing CAS 897611-24-4 directly against CAS 897610-72-9.
| Evidence Dimension | Receptor binding affinity trend (5-HT₇ and D₂) conferred by ortho-methoxyphenylpiperazine vs. para-methoxyphenylpiperazine |
|---|---|
| Target Compound Data | Ortho-methoxy substitution (2-methoxyphenyl); class-level 5-HT₇ Kᵢ 8–85 nM; D₂ Kᵢ <100 nM for o-OMe-PhP sulfonamide derivatives |
| Comparator Or Baseline | Para-methoxy substitution (4-methoxyphenyl); no quantitative Kᵢ data available for direct analog CAS 897610-72-9 |
| Quantified Difference | Binding selectivity trend documented for o-OMe-PhP vs. 2,3-DCPP series; para-methoxy regioisomer data not published. Quantified difference cannot be calculated. |
| Conditions | Competitive radioligand binding assays using [³H]-8-OH-DPAT (5-HT₁A), [³H]-LSD (5-HT₆/5-HT₇), and [³H]-raclopride (D₂) in transfected cell lines (Zajdel et al., 2017) |
Why This Matters
The ortho-methoxy group creates a distinct pharmacophoric interaction pattern that para-methoxy analogs cannot recapitulate, directly impacting target selectivity in serotonergic and dopaminergic screening programs.
- [1] Zajdel P, Marciniec K, Maślankiewicz A, et al. The effect of carboxamide/sulfonamide replacement in arylpiperazinylalkyl derivatives on activity to serotonin and dopamine receptors. Arch Pharm (Weinheim). 2017;350(10):e1700090. doi:10.1002/ardp.201700090 View Source
